![molecular formula C5H5BrN2O B067701 6-Amino-5-bromopyridin-3-ol CAS No. 186593-53-3](/img/structure/B67701.png)
6-Amino-5-bromopyridin-3-ol
Overview
Description
6-Amino-5-bromopyridin-3-ol is a chemical compound with the molecular formula C5H5BrN2O .
Molecular Structure Analysis
The molecular structure of 6-Amino-5-bromopyridin-3-ol consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 5th position and an amino group (-NH2) at the 6th position. There is also a hydroxyl group (-OH) at the 3rd position .Scientific Research Applications
Organic Chemical Synthesis Intermediate
2-Amino-5-bromo-3-hydroxypyridine is used as an organic chemical synthesis intermediate . An intermediate in organic chemistry is a short-lived, high-energy, highly reactive molecule. When generated in a chemical reaction, it will quickly convert into a more stable molecule. Only in exceptional cases can these compounds be isolated and stored, but they are sometimes used as synthesis intermediates.
Active Pharmaceutical Intermediate
This compound is used as an active pharmaceutical intermediate . It’s involved in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . These pyridines are important structures in medicinal chemistry and are found in a number of pharmaceutical drugs.
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-bromo-5-hydroxypyridine, also known as 6-amino-5-bromo-pyridin-3-ol, is primarily used as an organic chemical synthesis intermediate
Mode of Action
The compound contains a pyridine nitrogen and an –NH2 group in its molecule, which can act as a bidentate anchoring additive in precursor solutions to improve device performance . The pyridine nitrogen and the enamine-like –NH2 can retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .
Biochemical Pathways
The compound is involved in the formation of Schiffs bases through condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde . It also plays a role in the synthesis of tin–lead perovskite solar cells . The compound can effectively suppress the Sn2+ oxidation and thus the p-doping level defects .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In the context of tin–lead perovskite solar cells, the introduction of 2-Amino-3-bromo-5-hydroxypyridine into the precursor solution leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .
Action Environment
The action of 2-Amino-3-bromo-5-hydroxypyridine can be influenced by environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents and heat . These factors can potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
6-amino-5-bromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMUNKWVZDBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594052 | |
Record name | 6-Amino-5-bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186593-53-3 | |
Record name | 6-Amino-5-bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-bromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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